
N-Benzyloxycarbonyl-prolyl-alanine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyloxycarbonyl-prolyl-alanine methyl ester (Z-Phe-Ala-CH3) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a well-established method, and its mechanism of action has been extensively studied.
作用機序
Z-Phe-Ala-CH3 acts as a competitive inhibitor of enzymes that contain a proline residue in their active site. It achieves this by binding to the proline residue and preventing the enzyme from binding to its substrate. This mechanism of action has been extensively studied and has led to the development of new enzyme inhibitors.
生化学的および生理学的効果
Z-Phe-Ala-CH3 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Z-Phe-Ala-CH3 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Z-Phe-Ala-CH3 has several advantages for use in lab experiments. It is easily synthesized in large quantities, making it readily available for use in research. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying enzyme kinetics and protein-protein interactions. However, one limitation of Z-Phe-Ala-CH3 is that it can only be used to study enzymes that contain a proline residue in their active site.
将来の方向性
There are several future directions for the study of Z-Phe-Ala-CH3. One area of research is in the development of new enzyme inhibitors based on the structure of Z-Phe-Ala-CH3. Another area of research is in the study of protein-protein interactions and the development of protein-protein interaction inhibitors. Additionally, Z-Phe-Ala-CH3 has potential applications in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of Z-Phe-Ala-CH3 in these areas.
Conclusion:
In conclusion, Z-Phe-Ala-CH3 is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Z-Phe-Ala-CH3 has a range of biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for the study of Z-Phe-Ala-CH3, including the development of new enzyme inhibitors and protein-protein interaction inhibitors, and its potential use in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of Z-Phe-Ala-CH3 involves the coupling of Fmoc-Phe-OH and Boc-Ala-OH, followed by deprotection of the Fmoc group and coupling with methyl chloroformate. The final product is obtained after deprotection of the Boc group. This method of synthesis is well-established and has been used to produce Z-Phe-Ala-CH3 in large quantities.
科学的研究の応用
Z-Phe-Ala-CH3 has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of drug discovery, where it has been used as a lead compound for the development of new drugs. Z-Phe-Ala-CH3 has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors. Additionally, Z-Phe-Ala-CH3 has been used in the study of protein-protein interactions and in the development of protein-protein interaction inhibitors.
特性
CAS番号 |
135820-81-4 |
|---|---|
製品名 |
N-Benzyloxycarbonyl-prolyl-alanine methyl ester |
分子式 |
C17H22N2O5 |
分子量 |
334.4 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2R)-1-methoxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-12(16(21)23-2)18-15(20)14-9-6-10-19(14)17(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,20)/t12-,14+/m1/s1 |
InChIキー |
WZEHNUMRTRKLTC-OCCSQVGLSA-N |
異性体SMILES |
C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
その他のCAS番号 |
135820-81-4 |
同義語 |
N-benzyloxycarbonyl-prolyl-alanine methyl ester N-Z-Pro-Ala-OMe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



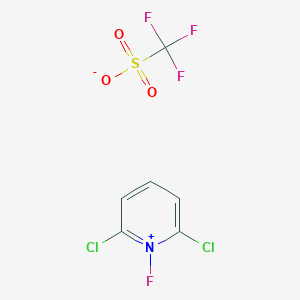

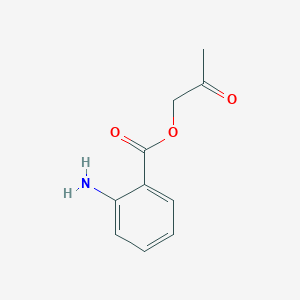
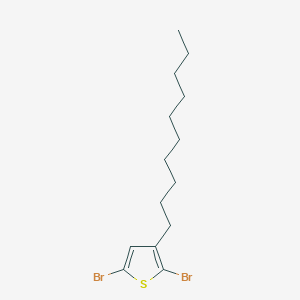
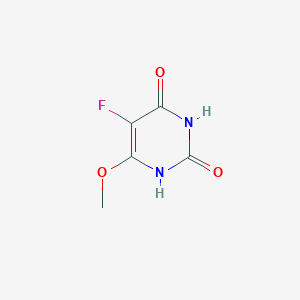
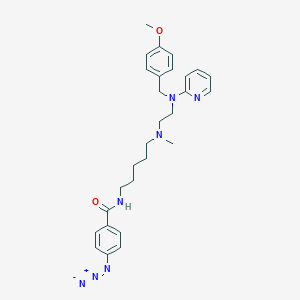
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

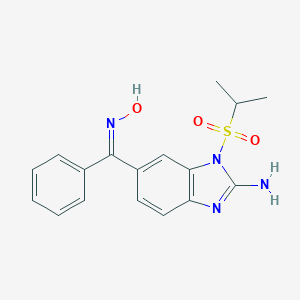
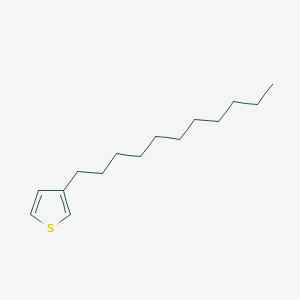
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

